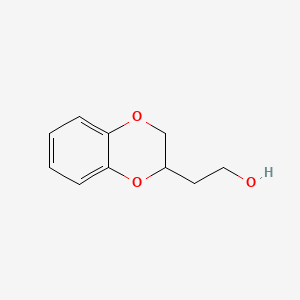

2-(1,4-Benzodioxan-2-yl)ethanol

CAS No.: 62590-71-0

Cat. No.: VC3890951

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62590-71-0 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |

| Standard InChI | InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2 |

| Standard InChI Key | VRCHCDXHBXLNKZ-UHFFFAOYSA-N |

| SMILES | C1C(OC2=CC=CC=C2O1)CCO |

| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CCO |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(1,4-benzodioxan-2-yl)ethanol consists of a 1,4-benzodioxane ring system (a fused bicyclic structure with two oxygen atoms at positions 1 and 4) linked to a hydroxymethyl group via a methylene bridge. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 179.22 g/mol | |

| Boiling Point | 287.2±39.0°C (est.) | |

| Density | 1.2±0.1 g/cm³ (est.) | |

| LogP (Partition Coefficient) | 2.00 |

The compound’s lipophilicity (LogP = 2.00) suggests moderate membrane permeability, a critical factor in drug bioavailability . Its stereochemistry is significant, as enantiomeric forms exhibit distinct biological activities. For instance, (2S,2R) enantiomers of related benzodioxane derivatives demonstrate enhanced α₁-adrenergic receptor antagonism compared to their counterparts .

Synthetic Methodologies

Reductive Amination Pathway

A primary synthesis route involves reductive amination of 1,4-benzodioxane-2-carbaldehyde with ethanolamine derivatives. This method typically employs palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the target compound with >90% purity after crystallization . Key steps include:

-

Aldehyde Activation: 1,4-Benzodioxane-2-carbaldehyde reacts with ethanolamine in ethanol at 60°C.

-

Catalytic Hydrogenation: The imine intermediate is reduced using Pd/C (5 wt%) under 50 psi H₂ at 25°C.

-

Purification: Recrystallization from isopropyl ether achieves enantiomeric excess (e.e.) >98% .

Enantioselective Synthesis

Chiral resolution via diastereomeric salt formation using (+)- or (-)-1-phenylethylamine is critical for obtaining optically pure forms. Recent advances utilize enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to achieve e.e. >99% .

Pharmacological Applications

Cardiovascular Therapeutics

Benzodioxane derivatives exhibit potent α₁-adrenergic receptor antagonism. In spontaneously hypertensive rats (SHR), 2-(1,4-benzodioxan-2-yl)ethanol analogs reduced systolic blood pressure by 25–35 mmHg at 10 mg/kg doses, comparable to prazosin . Mechanistic studies suggest competitive inhibition of noradrenaline binding (Kᵢ = 12 nM) .

Antimicrobial Activity

Structural analogs of 2-(1,4-benzodioxan-2-yl)ethanol demonstrate inhibitory effects against bacterial FtsZ, a key protein in cell division. Compound FZ14 (a naphthodioxane derivative) showed MIC values of 1.56 µg/mL against Staphylococcus aureus, outperforming vancomycin in methicillin-resistant strains .

Neuroprotective Effects

In vitro assays reveal that benzodioxane derivatives inhibit lipid peroxidation in human low-density lipoprotein (LDL) by 85% at 10 µM, surpassing probucol (IC₅₀ = 45 µM vs. 250 µM) . This activity correlates with reduced reactive oxygen species (ROS) in neuronal cells, suggesting potential in treating neurodegenerative disorders .

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30 v/v), flow rate 1.0 mL/min, retention time = 6.8 min .

-

Chiral HPLC: Chiralpak AD-H column, hexane/isopropanol (80:20), detection at 254 nm, e.e. >99% .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume